mercury CAS No. 57297-72-0](/img/structure/B14632593.png)
[3-(Acetyloxy)cyclobutyl](chloro)mercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Acetyloxy)cyclobutylmercury: is an organomercury compound characterized by the presence of a cyclobutyl ring substituted with an acetyloxy group and a chlorine atom bonded to mercury. Organomercury compounds are known for their unique chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acetyloxy)cyclobutylmercury typically involves the reaction of cyclobutyl derivatives with mercuric chloride in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 3-(Acetyloxy)cyclobutylmercury may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: 3-(Acetyloxy)cyclobutylmercury can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different organomercury species.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acetyloxy-substituted cyclobutyl derivatives, while substitution reactions can produce a variety of organomercury compounds with different functional groups.
科学研究应用
Chemistry: 3-(Acetyloxy)cyclobutylmercury is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds. It serves as an intermediate in the synthesis of more complex organomercury compounds.
Biology and Medicine: In biological research, organomercury compounds are studied for their interactions with biological molecules. 3-(Acetyloxy)cyclobutylmercury may be used in studies related to enzyme inhibition and protein binding.
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the synthesis of active pharmaceutical ingredients and other specialized chemicals.
作用机制
The mechanism by which 3-(Acetyloxy)cyclobutylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to enzyme inhibition. The acetyloxy group may also play a role in modulating the reactivity and stability of the compound.
相似化合物的比较
- 3-(Acetyloxy)cyclopropylmercury
- 3-(Acetyloxy)cyclopentylmercury
- 3-(Acetyloxy)cyclohexylmercury
Comparison:
- Structural Differences: The primary difference lies in the size of the cycloalkyl ring. 3-(Acetyloxy)cyclobutylmercury has a four-membered ring, while the similar compounds have three, five, and six-membered rings, respectively.
- Reactivity: The ring strain in cyclobutyl derivatives can influence their reactivity compared to cyclopropyl, cyclopentyl, and cyclohexyl derivatives.
- Applications: While all these compounds may be used in organic synthesis, their specific applications can vary based on their reactivity and stability.
属性
CAS 编号 |
57297-72-0 |
|---|---|
分子式 |
C6H9ClHgO2 |
分子量 |
349.18 g/mol |
IUPAC 名称 |
(3-acetyloxycyclobutyl)-chloromercury |
InChI |
InChI=1S/C6H9O2.ClH.Hg/c1-5(7)8-6-3-2-4-6;;/h2,6H,3-4H2,1H3;1H;/q;;+1/p-1 |
InChI 键 |
UJDMWFBBMQXBSX-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)OC1CC(C1)[Hg]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dimethoxy-1,2-dihydronaphtho[1,8-bc]silole](/img/structure/B14632515.png)
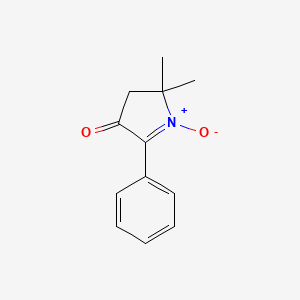
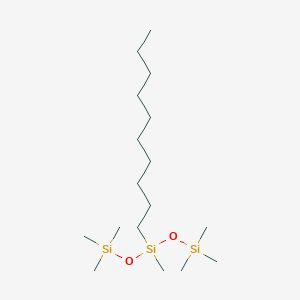
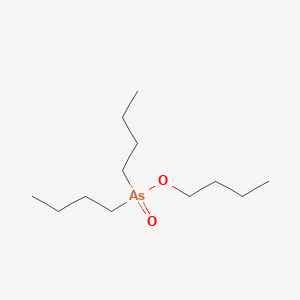
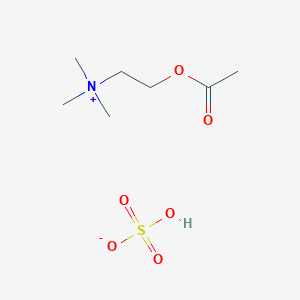



![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
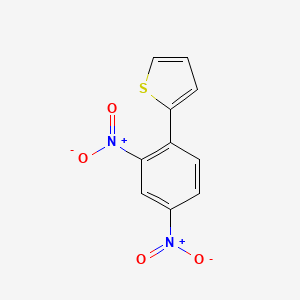
![4-[(3,16-Dimethyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoate](/img/structure/B14632596.png)
![5-[(5,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B14632597.png)
